4-(1-Methanesulfonylcyclopropyl)benzonitrile
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Overview
Description
4-(1-Methanesulfonylcyclopropyl)benzonitrile is a chemical compound with the molecular formula C₁₁H₁₁NO₂S and a molecular weight of 221.28 g/mol . This compound is primarily used for research purposes and is known for its unique structural features, which include a methanesulfonyl group attached to a cyclopropyl ring, which is further connected to a benzonitrile moiety .
Preparation Methods
The synthesis of 4-(1-Methanesulfonylcyclopropyl)benzonitrile typically involves multiple steps, starting with the preparation of the cyclopropyl ring and subsequent attachment of the methanesulfonyl groupSpecific reaction conditions and reagents used in these steps can vary, but common methods include the use of strong bases and sulfonyl chlorides
Chemical Reactions Analysis
4-(1-Methanesulfonylcyclopropyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
4-(1-Methanesulfonylcyclopropyl)benzonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(1-Methanesulfonylcyclopropyl)benzonitrile is not well-understood. its structural features suggest that it may interact with specific molecular targets, such as enzymes or receptors, through its sulfonyl and nitrile groups. These interactions could potentially modulate various biochemical pathways, although further research is needed to elucidate these mechanisms .
Comparison with Similar Compounds
Similar compounds to 4-(1-Methanesulfonylcyclopropyl)benzonitrile include other benzonitrile derivatives and sulfonyl-containing compounds. Some examples are:
- 4-(Methanesulfonyl)benzonitrile
- 4-(Cyclopropyl)benzonitrile
- 4-(1-Methanesulfonylcyclopropyl)phenol
These compounds share structural similarities but differ in their specific functional groups and overall reactivity. The unique combination of a methanesulfonyl group and a cyclopropyl ring in this compound distinguishes it from other related compounds .
Properties
IUPAC Name |
4-(1-methylsulfonylcyclopropyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S/c1-15(13,14)11(6-7-11)10-4-2-9(8-12)3-5-10/h2-5H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKUCBIWUMWUPMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1(CC1)C2=CC=C(C=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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